3-[5-({[4-({[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[5-({[4-({[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]PHENOL” is a complex organic molecule featuring multiple functional groups, including hydroxyl, phenyl, and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[5-({[4-({[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]PHENOL” can be achieved through a multi-step process involving the formation of tetrazole rings, sulfonylation, and coupling reactions. Each step requires specific reagents and conditions, such as the use of azides for tetrazole formation and thiol reagents for sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The tetrazole rings can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens or nitro groups can be introduced using appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “3-[5-({[4-({[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]PHENOL” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and their effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other tetrazole-containing molecules or phenyl-substituted compounds. Examples include:
- 5-Phenyl-1H-tetrazole
- 4-(Phenylsulfanyl)phenol
- 1-(3-Hydroxyphenyl)-1H-tetrazole
Uniqueness
The uniqueness of “3-[5-({[4-({[1-(3-HYDROXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]PHENOL” lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[5-[[4-[[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylmethyl]phenyl]methylsulfanyl]tetrazol-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N8O2S2/c31-19-5-1-3-17(11-19)29-21(23-25-27-29)33-13-15-7-9-16(10-8-15)14-34-22-24-26-28-30(22)18-4-2-6-20(32)12-18/h1-12,31-32H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNHTFVPHAPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=NN=N2)SCC3=CC=C(C=C3)CSC4=NN=NN4C5=CC(=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.